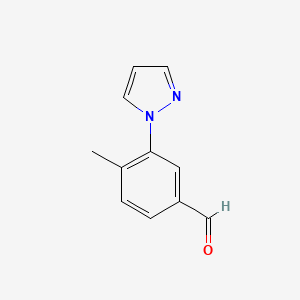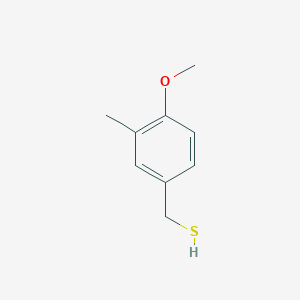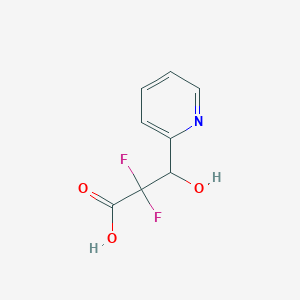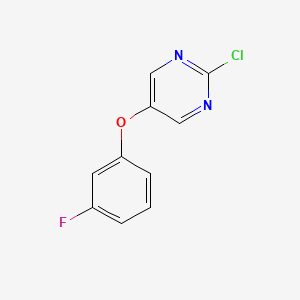
2-Chloro-5-(3-fluorophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-fluorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
化学反応の分析
Types of Reactions
2-Chloro-5-(3-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) are commonly used.
Coupling Reactions: Catalysts like palladium (Pd) and bases such as sodium carbonate (Na₂CO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学的研究の応用
2-Chloro-5-(3-fluorophenoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 2-Chloro-5-(3-fluorophenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2,5-Disubstituted Pyrimidines
Uniqueness
2-Chloro-5-(3-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This makes it a versatile intermediate for various synthetic applications, distinguishing it from other pyrimidine derivatives.
特性
分子式 |
C10H6ClFN2O |
|---|---|
分子量 |
224.62 g/mol |
IUPAC名 |
2-chloro-5-(3-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-9(6-14-10)15-8-3-1-2-7(12)4-8/h1-6H |
InChIキー |
OLQBDUBOUGUGJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)OC2=CN=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15272039.png)
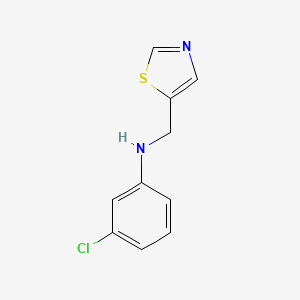
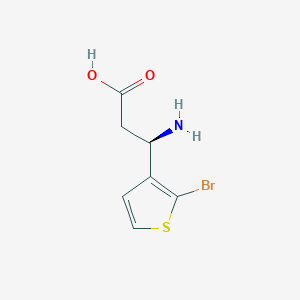
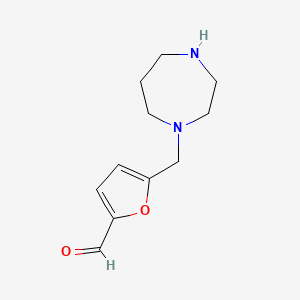
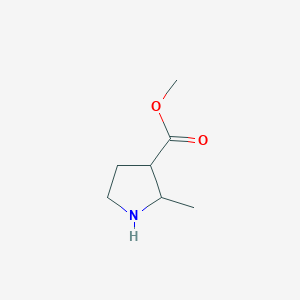
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
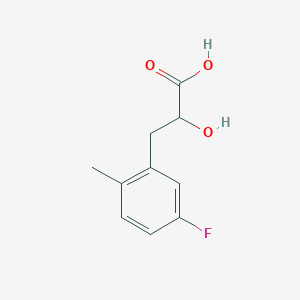
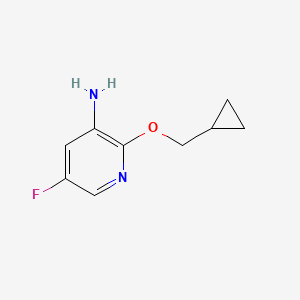
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
